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Compound of Interest

Compound Name: 3-Methoxy-1-methyl-1H-indole

CAS No.: 21716-69-8

Cat. No.: B3252547

Get Quote

Executive Summary
This guide contrasts Melatonin (N-acetyl-5-methoxytryptamine), a stable, high-affinity GPCR

agonist, with 3-Methoxy-1-methylindole, a reactive indoxyl derivative. While Melatonin

possesses a C3-ethylacetamide side chain essential for receptor binding, 3-Methoxy-1-

methylindole lacks this pharmacophore, acting instead as a chemically reactive enol ether. This

distinction is critical for researchers: Melatonin is a bioactive therapeutic, whereas 3-Methoxy-

1-methylindole serves primarily as a mechanistic probe for indole reactivity and metabolic

degradation studies.

Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the C3-position substituent. Melatonin features a flexible

alkylamide chain required for the "toggle switch" activation of MT receptors. 3-Methoxy-1-

methylindole features a methoxy group directly attached to the indole ring at C3, classifying it

as an indoxyl ether.
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Feature Melatonin 3-Methoxy-1-methylindole

IUPAC Name
N-[2-(5-methoxy-1H-indol-3-

yl)ethyl]acetamide
1-Methyl-3-methoxy-1H-indole

Core Scaffold
Indole (C5-methoxy, C3-

alkylamide)
Indole (N-methyl, C3-methoxy)

Molecular Weight 232.28 g/mol 161.20 g/mol

Chemical Class Tryptamine derivative (Amide) Indoxyl ether (Enol ether)

Stability
High (Stable in physiological

pH)

Low (Susceptible to acid

hydrolysis)

Key Pharmacophore
C3-Ethylacetamide (MT1/MT2

binding)

None (Lacks receptor side

chain)

Electronic State Electron-rich (Scavenger) Highly electron-rich (Reactive)

Nomenclature Alert
Researchers must not confuse 3-Methoxy-1-methylindole with 5-Methoxy-1-methyltryptamine.

The latter retains the ethylamine side chain and possesses serotonergic activity. The

compound discussed here (3-methoxy) lacks the side chain entirely.

Part 2: Receptor Pharmacology & Mechanism
1. Melatonin: The MT1/MT2 Agonist
Melatonin acts via high-affinity binding to MT1 and MT2 G-protein coupled receptors (GPCRs).

Mechanism: The C5-methoxy group docks into a hydrophobic pocket (Val192/Leu254 in

MT1), while the C3-amide side chain forms essential hydrogen bonds with receptor residues

(e.g., Asn162).

Outcome: Activation of G_i/o proteins

inhibition of cAMP

sleep initiation and circadian phase shifting.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3252547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 3-Methoxy-1-methylindole: The Non-Binder
This molecule is pharmacologically inert at melatonin receptors due to the absence of the C3-

ethylacetamide side chain.

Steric Mismatch: Without the alkylamide tail, it cannot penetrate the deep transmembrane

binding pocket of MT1/MT2.

Chemical Reactivity: Instead of binding, it acts as a reactive enol ether. In acidic biological

microenvironments (e.g., lysosomes), it undergoes hydrolysis to form 1-methyl-oxindole or

related electrophiles.

Bioactivity Context: It is often identified in metabolomics as a degradation product of complex

indole alkaloids or as a transient intermediate in the oxidation of 3-hydroxyindoles (indoxyls).

Part 3: Experimental Protocols
Protocol A: MT1 Receptor Binding Assay (Validation of Melatonin)
Use this to confirm the lack of affinity for 3-methoxy-1-methylindole compared to Melatonin.

Reagents: CHO-K1 cells stably expressing human MT1 receptor; [

I]-2-Iodomelatonin (Radioligand).

Preparation: Harvest cells and prepare membrane homogenates in Tris-HCl buffer (pH 7.4).

Incubation:

Mix 50 µg membrane protein with 200 pM [

I]-2-Iodomelatonin.

Add competing ligand: Melatonin (10 pM – 10 µM) or 3-Methoxy-1-methylindole (10 nM –

100 µM).

Incubate at 25°C for 60 minutes.

Termination: Rapid vacuum filtration through GF/B glass fiber filters. Wash 3x with ice-cold

buffer.
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Analysis: Measure radioactivity via gamma counter. Plot % inhibition vs. Log[Concentration].

Expected Result: Melatonin

nM. 3-Methoxy-1-methylindole

µM (No binding).

Protocol B: Hydrolytic Stability Assay (Characterization of 3-Methoxy-
1-methylindole)
Use this to demonstrate the chemical instability of the enol ether.

Setup: Prepare 100 µM solutions of both compounds in Acetonitrile/Water (1:9).

Acid Challenge: Adjust pH to 2.0 using HCl. Maintain at 37°C.

Monitoring: Inject samples into HPLC-UV (280 nm) at t=0, 15, 30, 60 mins.

Observation:

Melatonin: Peak area remains constant (Stable amide).

3-Methoxy-1-methylindole: Rapid disappearance (

min). Appearance of new peak corresponding to 1-methyl-oxindole (hydrolysis product).

Part 4: Visualization of Signaling vs. Reactivity
The following diagram contrasts the biological signaling pathway of Melatonin with the chemical

degradation pathway of 3-Methoxy-1-methylindole.
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Caption: Top: Melatonin activates MT1 receptors via specific pharmacophore recognition.

Bottom: 3-Methoxy-1-methylindole undergoes acid-catalyzed hydrolysis, acting as a chemical

substrate rather than a functional ligand.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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